molecular formula C15H25Cl2N3O5 B12776980 Aminopyralid-tris(2-hydroxypropyl)ammonium CAS No. 566191-89-7

Aminopyralid-tris(2-hydroxypropyl)ammonium

Cat. No.: B12776980
CAS No.: 566191-89-7
M. Wt: 398.3 g/mol
InChI Key: SLYAVQCIBHSIQW-UHFFFAOYSA-N
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Description

Aminopyralid-tris(2-hydroxypropyl)ammonium is a chemical compound with the molecular formula C14H24Cl2N2O5. It is a derivative of aminopyralid, a pyridine carboxylic acid herbicide known for its systemic activity and selectivity towards broadleaf weeds. This compound is primarily used in agricultural settings to control invasive weed species, ensuring the health and productivity of crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminopyralid-tris(2-hydroxypropyl)ammonium involves the reaction of aminopyralid with tris(2-hydroxypropyl)amine. The process typically includes the following steps:

    Preparation of Aminopyralid: Aminopyralid is synthesized through the chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.

    Reaction with Tris(2-hydroxypropyl)amine: Aminopyralid is then reacted with tris(2-hydroxypropyl)amine under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.

    Amine Reaction: The chlorinated product is then reacted with tris(2-hydroxypropyl)amine in industrial reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Aminopyralid-tris(2-hydroxypropyl)ammonium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Various carboxylic acids and aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Aminopyralid-tris(2-hydroxypropyl)ammonium has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on plant growth and development, particularly in weed control.

    Medicine: Investigated for potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the formulation of herbicides and other agrochemical products.

Mechanism of Action

Aminopyralid-tris(2-hydroxypropyl)ammonium exerts its effects through the following mechanisms:

    Auxin-like Activity: Mimics the action of natural plant hormones (auxins), disrupting normal plant growth and development.

    Molecular Targets: Binds to auxin receptors in plants, leading to uncontrolled cell division and growth.

    Pathways Involved: Interferes with the auxin signaling pathway, causing abnormal growth patterns and ultimately plant death.

Comparison with Similar Compounds

Similar Compounds

    Aminopyralid: The parent compound, used widely as a herbicide.

    Clopyralid: Another pyridine carboxylic acid herbicide with similar properties.

    Picloram: A related compound with systemic herbicidal activity.

Uniqueness

Aminopyralid-tris(2-hydroxypropyl)ammonium is unique due to its enhanced solubility and stability compared to its parent compound, aminopyralid. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.

Properties

CAS No.

566191-89-7

Molecular Formula

C15H25Cl2N3O5

Molecular Weight

398.3 g/mol

IUPAC Name

4-amino-3,6-dichloropyridine-2-carboxylic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C9H21NO3.C6H4Cl2N2O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3-1-2(9)4(8)5(10-3)6(11)12/h7-9,11-13H,4-6H2,1-3H3;1H,(H2,9,10)(H,11,12)

InChI Key

SLYAVQCIBHSIQW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O.C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N

Origin of Product

United States

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